molecular formula C21H22ClN3O7S B2762007 N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868982-60-9

N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2762007
CAS No.: 868982-60-9
M. Wt: 495.93
InChI Key: ZNEMRAHUICZAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of human cancers. This compound is designed to exploit the unique cysteine residue present in the G12C mutant, forming an irreversible bond that locks KRAS in its inactive GDP-bound state. By specifically targeting this "undruggable" oncogene, the inhibitor effectively disrupts downstream signaling through the MAPK pathway, including RAF-MEK-ERK, which is critical for cellular proliferation and survival. Its primary research value lies in the investigation of KRAS-driven tumorigenesis and the preclinical evaluation of targeted therapeutic strategies for cancers such as non-small cell lung cancer, colorectal carcinoma, and pancreatic ductal adenocarcinoma. Research utilizing this inhibitor focuses on elucidating mechanisms of resistance, exploring combination therapies with other targeted agents, and validating KRAS G12C as a tractable target for anticancer drug discovery, as evidenced by its characterization in patent literature source .

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O7S/c22-16-4-2-1-3-14(16)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)15-5-6-17-18(11-15)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMRAHUICZAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,4]dioxin moiety can be oxidized under strong oxidizing conditions.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,4]dioxin moiety may yield quinone derivatives, while reduction of the chlorobenzyl group results in benzyl derivatives.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide. Specifically, derivatives of benzodioxine have been shown to act as inhibitors of:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition is beneficial in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for treating neurodegenerative diseases such as Alzheimer's disease, as it leads to increased levels of acetylcholine in the synaptic cleft .

Antimicrobial Properties

Research indicates that compounds containing the benzodioxine structure demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for existing antibiotic treatments .

Therapeutic Implications

The unique structure of this compound allows it to interact with multiple biological pathways:

  • Diabetes Management : By inhibiting α-glucosidase, the compound can help regulate blood sugar levels post-meal.
  • Neuroprotection : Its action on acetylcholinesterase suggests potential use in treating cognitive disorders.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve the desired functional groups. The initial steps often include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonyl chlorides and subsequent derivatization with amines or related structures to yield the final product.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

StudyFocusFindings
Enzyme InhibitionIdentified new sulfonamide derivatives as effective α-glucosidase inhibitors.
Antimicrobial ActivityDemonstrated significant antibacterial properties against various bacterial strains.

These findings underscore the versatility and therapeutic potential of compounds like this compound in modern pharmacotherapy.

Mechanism of Action

The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Ethanediamide + oxazolidin 2-Chlorobenzyl, benzodioxine sulfonyl, oxazolidin Hypothetical agrochemical/drug
Metsulfuron-methyl () Sulfonylurea + triazine Triazine (methoxy, methyl), sulfonylurea, methyl benzoate Herbicide (ALS inhibitor)
Ethametsulfuron-methyl () Sulfonylurea + triazine Triazine (ethoxy, methylamino), sulfonylurea, methyl benzoate Herbicide (ALS inhibitor)
Benzamide derivative () Benzamide + triazole Dibenzylamino-methyl triazole, benzamide, succinimide Synthetic intermediate

Key Observations :

Heterocyclic Core: The target’s oxazolidin ring contrasts with the triazine in sulfonylurea herbicides. Oxazolidins offer conformational rigidity and hydrogen-bonding capacity, while triazines enable π-π stacking and electrostatic interactions .

Substituent Effects :

  • The 2-chlorophenyl group may enhance membrane permeability compared to the methyl/ethoxy groups in triazine-based herbicides.
  • The benzodioxine system’s fused ether rings could improve metabolic stability relative to simpler sulfonyl groups.

Synthetic Pathways :

  • The target’s synthesis may involve carbodiimide-mediated coupling (as in ’s benzamide derivative) for amide bond formation .
  • Sulfonylurea herbicides typically rely on triazine-sulfonamide condensations, differing from the target’s oxazolidin-sulfonyl linkage .

Table 2: Hypothetical Property Comparison

Property Target Compound Metsulfuron-methyl Benzamide Derivative ()
Molecular Weight ~550 g/mol (estimated) 381 g/mol ~600 g/mol (estimated)
LogP (Lipophilicity) Moderate (benzodioxine + Cl) Low (polar sulfonylurea) High (dibenzylamino group)
Solubility Low in water (lipophilic groups) Moderate (methyl ester) Low (nonpolar substituents)
Bioactivity Unclear (structural analogy) ALS enzyme inhibition Synthetic intermediate

Notes:

  • The target’s benzodioxine sulfonyl group may confer redox stability compared to triazine-based herbicides, which are prone to hydrolysis.
  • Its oxazolidin ring could mimic natural substrates in enzymatic systems, a feature absent in sulfonylureas.

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a 2-chlorophenyl moiety and a benzodioxine sulfonyl group linked to an oxazolidinone. Its molecular formula is C18H22ClN3O4S, with a molecular weight of approximately 393.90 g/mol. The presence of these functional groups suggests a potential for diverse biological interactions.

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties. In particular:

  • Testing against Bacterial Strains : The compound was evaluated against several strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results indicated moderate to strong activity, particularly against Bacillus subtilis with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics such as norfloxacin and chloramphenicol .
Bacterial StrainMIC (µg/mL)Reference Drug (MIC)
Staphylococcus aureus3216 (norfloxacin)
Escherichia coli6432 (chloramphenicol)
Bacillus subtilis168 (norfloxacin)

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. The IC50 values were found to be in the low micromolar range .
  • Urease Inhibition : Strong inhibitory activity against urease was recorded, with some derivatives exhibiting IC50 values lower than 10 µM, indicating potential for treating conditions like urinary tract infections .

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

  • Binding Affinity : Molecular docking studies revealed that the compound has a high binding affinity for target enzymes and receptors, which may explain its potent antibacterial and enzyme inhibitory effects .
  • Structural Features : The presence of the sulfonamide group enhances the compound's ability to form hydrogen bonds with active sites on enzymes and bacterial cell walls .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study conducted by Sanchez-Sancho et al. synthesized related compounds and evaluated their antibacterial activity using standard protocols. The results supported the notion that modifications in the structure could enhance antibacterial properties .
  • Therapeutic Applications : Research by Aziz-ur-Rehman et al. discussed the potential applications of oxazolidinone derivatives in treating bacterial infections resistant to conventional antibiotics. Their findings suggest that compounds similar to this compound could be pivotal in developing new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:

  • Reacting 2-chlorobenzyl chloride with a sulfonylated oxazolidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .
  • Controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Purification via column chromatography or recrystallization, monitored by TLC and confirmed via NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure validated experimentally?

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to confirm functional groups (e.g., sulfonyl, oxazolidine, chlorophenyl) .
  • FT-IR : Validate amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) .

Q. What preliminary biological screening methods are recommended?

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) to assess interactions with target enzymes like kinases or proteases .
  • Cellular viability assays : Employ MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on sulfonyl and oxazolidine moieties as key pharmacophores .
  • QSAR models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bonding capacity to guide structural modifications .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
  • Off-target profiling : Screen against related enzymes/receptors (e.g., GPCRs) to rule out nonspecific interactions .

Q. What advanced analytical methods characterize degradation products?

  • LC-HRMS/MS : Identify hydrolyzed or oxidized metabolites under stressed conditions (e.g., acidic/basic hydrolysis, UV exposure) .
  • Stability studies : Use accelerated stability chambers (40°C/75% RH) to simulate long-term degradation pathways .

Q. How to design experiments for reaction mechanism elucidation?

  • Isotopic labeling : Track reaction pathways using ¹⁸O-labeled water or deuterated solvents in amide bond formation .
  • Kinetic studies : Monitor intermediates via stopped-flow NMR or inline FT-IR to determine rate-limiting steps .

Q. What crystallographic challenges arise with this compound?

  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twin laws .
  • Disorder modeling : Refine flexible groups (e.g., chlorophenyl rings) with restraints in SHELXL .

Q. How to assess pharmacokinetic properties in preclinical models?

  • Microsomal stability assays : Incubate with liver microsomes (human/rodent) to measure metabolic half-life .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to quantify free vs. bound fractions .

Q. What strategies improve solubility without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the oxazolidine ring .
  • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance aqueous solubility .

Methodological Resources

  • Structural refinement : SHELX suite (SHELXL, SHELXD) for crystallography .
  • Data analysis : MestReNova for NMR, CrysAlisPro for diffraction data .
  • Experimental design : Design of Experiments (DoE) software (e.g., MODDE) for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.